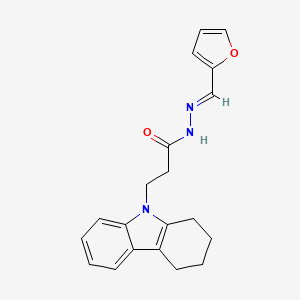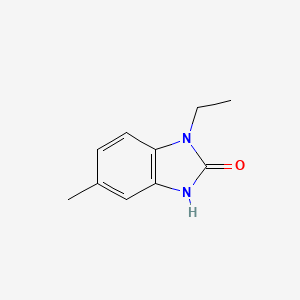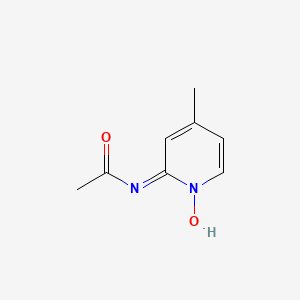![molecular formula C11H18N4O2S B11998870 N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)ethyl]-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with a complex structure that includes both diethylamino and thiazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of diethylaminoethylamine with a thiazole derivative. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-[2-(diethylamino)ethyl]-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxide, while reduction may produce a more saturated compound. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
科学研究应用
N-[2-(diethylamino)ethyl]-N’-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
作用机制
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
相似化合物的比较
Similar Compounds
Similar compounds include:
- N-(2-diethylamino-ethyl)-N’-thiazol-2-yl-oxalamide
- N-(2-diethylamino-ethyl)-2-methyl-3,5-dinitro-benzamide
- 2-(dimethylamino)ethyl N-(3,5-dichlorophenyl)carbamate .
Uniqueness
N-[2-(diethylamino)ethyl]-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of diethylamino and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
分子式 |
C11H18N4O2S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C11H18N4O2S/c1-3-15(4-2)7-5-12-9(16)10(17)14-11-13-6-8-18-11/h6,8H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,17) |
InChI 键 |
ZPKWGIJMWBMSJE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)

![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)

![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)

![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)


![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)

